1,4-Dibromo-2-(2-bromoethoxy)benzene
Overview
Description
1,4-Dibromo-2-(2-bromoethoxy)benzene is an organic compound with the molecular formula C8H7Br3O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and a 2-bromoethoxy group is attached at the 2 position
Mechanism of Action
Target of Action
The primary targets of 1,4-Dibromo-2-(2-bromoethoxy)benzene are currently unknown. This compound is primarily used for research and development purposes
Mode of Action
As a brominated compound, it may participate in electrophilic aromatic substitution reactions . .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
1,4-Dibromo-2-(2-bromoethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This interaction can lead to changes in the biochemical pathways within the cell. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble forms for excretion. This metabolism can affect the levels of metabolites and the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, affecting its localization and function. Studies have shown that this compound can be distributed to various tissues, including the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(2-bromoethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dihydroxybenzene to obtain 1,4-dibromo-2,5-dihydroxybenzene. This intermediate is then reacted with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours. The reaction mixture is then cooled, filtered, and purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and etherification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(2-bromoethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of debrominated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2-(2-bromoethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of bromoethoxy.
1,4-Dibromo-2-(2-chloroethoxy)benzene: Similar structure but with a chloroethoxy group instead of bromoethoxy.
1,4-Dibromo-2-(2-ethoxy)benzene: Similar structure but with an ethoxy group instead of bromoethoxy.
Uniqueness
1,4-Dibromo-2-(2-bromoethoxy)benzene is unique due to the presence of both bromine atoms and the bromoethoxy group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1,4-dibromo-2-(2-bromoethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEXZRRSPGQVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467081 | |
Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377091-18-4 | |
Record name | 1,4-dibromo-2-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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